Z-D-Asp-OH
Overview
Description
It is a synthetic amino acid derivative with the chemical formula C12H13NO6 and a molecular weight of 267.23 g/mol . This compound is primarily used in peptide synthesis and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-D-Asp-OH is synthesized through a series of chemical reactions involving aspartic acid. The synthesis typically involves the protection of the amino group of aspartic acid with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-D-Asp-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Z-D-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of Z-D-Asp-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, it has been shown to interact with neurotransmitter receptors and modulate synaptic transmission . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the nervous and neuroendocrine systems .
Comparison with Similar Compounds
Similar Compounds
- N-Z-L-aspartic acid
- Fmoc-D-Asp (OtBu)-OH
- Gly-Asp
- Z-Asp (OtBu)-OH
Uniqueness
Z-D-Asp-OH is unique due to its specific chemical structure and the presence of the benzyloxycarbonyl (Z) protecting group. This makes it particularly useful in peptide synthesis, where it can be selectively deprotected under mild conditions. Its unique properties also make it valuable in various scientific research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78663-07-7 | |
Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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